2,6-dichloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,6-dichloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4O2S2/c14-10-2-1-3-11(15)13(10)23(20,21)18-9-4-6-19(7-5-9)12-8-16-22-17-12/h1-3,8-9,18H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVSOIIJXWJJMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=C(C=CC=C2Cl)Cl)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 1,3-Dichlorobenzene
Procedure :
- Sulfonation : 1,3-Dichlorobenzene is treated with fuming sulfuric acid (20% SO₃) at 150–160°C for 6–8 hours to yield 2,6-dichlorobenzenesulfonic acid.
- Chlorination : The sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under reflux in dichloromethane.
Reaction Conditions :
- Yield : 85–92% (sulfonation), 78–85% (chlorination).
- Key Parameters : Excess SOCl₂ (2.5 equiv), 4-hour reflux.
Synthesis of 1-(1,2,5-Thiadiazol-3-yl)Piperidin-4-Amine
Thiadiazole Ring Formation
Method A : Cyclocondensation of Thiourea Derivatives
- Starting Material : Piperidin-4-amine is reacted with cyanogen bromide (BrCN) in ethanol to form N-cyano-piperidin-4-amine.
- Cyclization : The intermediate is treated with hydrogen sulfide (H₂S) in pyridine at 80°C to yield 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine.
Reaction Conditions :
Method B : Oxidative Cyclization of Dithioesters
- Dithioester Formation : Piperidin-4-amine reacts with carbon disulfide (CS₂) and methyl iodide to form a dithioester.
- Oxidation : Treatment with iodine (I₂) in DMF induces cyclization to the thiadiazole.
Reaction Conditions :
Coupling of Sulfonyl Chloride and Amine
Nucleophilic Substitution
Procedure :
- Base Activation : 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine (1.0 equiv) is dissolved in anhydrous DCM with triethylamine (2.5 equiv).
- Sulfonamide Formation : 2,6-Dichlorobenzenesulfonyl chloride (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
Reaction Conditions :
- Yield : 75–82%.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) or recrystallization from ethanol.
Optimization and Challenges
Solvent and Base Selection
Side Reactions
- Hydrolysis : Sulfonyl chloride hydrolysis to sulfonic acid is minimized by maintaining anhydrous conditions.
- Thiadiazole Stability : The 1,2,5-thiadiazole ring is sensitive to strong acids; neutral pH is critical during coupling.
Analytical Data and Characterization
Spectroscopic Confirmation
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 65–70 | 95 | Scalable, minimal byproducts |
| Oxidative Cyclization | 60–68 | 93 | Avoids gaseous H₂S |
| Direct Coupling | 75–82 | 98 | One-pot, high efficiency |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its potential bioactivity could make it a candidate for drug development.
Medicine
The compound's potential medicinal applications include its use as an anti-inflammatory or antimicrobial agent. Further research is needed to fully understand its therapeutic potential.
Industry
In industry, this compound could be used in the production of agrochemicals, dyes, or other chemical products. Its unique structure may offer advantages in specific applications.
Mechanism of Action
The exact mechanism by which 2,6-dichloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide exerts its effects is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound is compared below with two structurally related sulfonamide and piperidine-containing analogs from recent patent literature.
Table 1: Structural and Functional Comparison
Key Observations:
Sulfonamide Core : Both the target compound and Zelenirstat share a 2,6-dichlorobenzene-sulfonamide backbone, a motif often associated with enzyme inhibition. However, Zelenirstat incorporates additional pyrazole and pyridinyl groups, which likely enhance its specificity for N-myristoyltransferase (NMT) in cancer therapy .
In contrast, Zelenirstat’s piperazine-pyridinyl side chain and the pyrido-pyrimidinone derivative’s dioxane/dihydroxypropane substituents suggest divergent pharmacokinetic profiles (e.g., solubility, metabolic stability) .
Biological Implications: Zelenirstat’s antineoplastic activity is tied to its inhibition of NMT, a critical enzyme in protein myristoylation. The absence of similar substituents in the target compound implies a different mechanism or target . The pyrido-pyrimidinone derivative’s structure () lacks a sulfonamide group but retains a piperidine ring, highlighting structural diversity in piperidine-based drug design .
Pharmacophore Analysis
- Sulfonamide Group : Common to both the target compound and Zelenirstat, this group is critical for binding via hydrogen bonding or electrostatic interactions, often seen in enzyme inhibitors.
- Zelenirstat’s piperazinylpyridine extension likely enhances its interaction with NMT’s active site, a feature absent in the target compound .
Biological Activity
2,6-Dichloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique combination of a thiadiazole ring, a piperidine moiety, and a sulfonamide group, which may contribute to its pharmacological properties.
Chemical Structure
The molecular structure of the compound is characterized by:
- Thiadiazole Ring : Known for its biological activity in various therapeutic areas.
- Piperidine Moiety : Commonly found in many pharmaceuticals, enhancing binding affinity to biological targets.
- Sulfonamide Group : Associated with antibacterial properties and other biological activities.
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The thiadiazole component may inhibit enzymes involved in disease processes.
- Receptor Binding : The piperidine moiety enhances the compound's affinity for certain receptors, potentially modulating signaling pathways.
- Stability and Solubility : The sulfonamide group contributes to the compound's solubility and stability, facilitating its bioavailability.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit antimicrobial properties. The presence of the sulfonamide group is particularly noted for its effectiveness against various bacterial strains.
Anticancer Properties
The compound's ability to inhibit cell proliferation has been observed in several cancer cell lines. The mechanism is likely linked to the modulation of key signaling pathways involved in cell growth and apoptosis.
Cardiovascular Effects
There is evidence suggesting that sulfonamide derivatives can influence cardiovascular function. For instance, studies on related compounds indicate potential effects on perfusion pressure and coronary resistance in isolated heart models .
Case Studies and Research Findings
Several research studies have explored the biological activity of compounds similar to this compound:
Q & A
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
Methodological Answer: Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent, catalyst loading) and identify optimal conditions. Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states, narrowing experimental trials. Feedback loops integrating experimental data with computational models enhance efficiency .
Q. What spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
Methodological Answer: Combine NMR (¹H/¹³C) , HRMS , and HPLC-PDA for structural confirmation. For purity assessment, use reverse-phase HPLC with UV detection (λ = 210–280 nm) and compare retention times against synthetic intermediates. FT-IR can validate functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹) .
Q. What in vitro assays are appropriate for the initial assessment of its bioactivity?
Methodological Answer: Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. Pair with cell viability assays (MTT/XTT) in relevant cell lines to evaluate cytotoxicity. Dose-response curves (IC₅₀) and selectivity indices should be calculated to guide further optimization .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer: Employ molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding modes with target proteins. Validate predictions using molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability over time. Free energy calculations (MM-PBSA/GBSA) quantify binding affinity .
Q. How to design experiments to explore the structure-activity relationship (SAR) of this compound?
Methodological Answer: Synthesize analogs via scaffold diversification (e.g., modifying the thiadiazole or piperidine moieties). Use parallel synthesis to generate a focused library. Test analogs against primary and secondary targets, then apply multivariate analysis (PCA or PLS) to correlate structural features with activity .
Q. How can researchers address contradictions between computational predictions and experimental results in reactivity studies?
Methodological Answer: Reconcile discrepancies by refining computational models with experimental kinetic data (e.g., Arrhenius parameters). Use sensitivity analysis to identify key variables (e.g., solvent effects) overlooked in simulations. Iterative feedback between theory and experiment resolves mechanistic ambiguities .
Q. What process control strategies ensure reproducibility in lab-scale synthesis?
Methodological Answer: Implement real-time monitoring (ReactIR, PAT tools) to track reaction progress. Use statistical process control (SPC) charts to detect deviations in critical parameters (e.g., pH, temperature). Automated reactors with closed-loop feedback enhance consistency .
Q. Which advanced statistical methods are suitable for analyzing bioactivity data across diverse assays?
Methodological Answer: Apply Bayesian hierarchical models to integrate heterogeneous datasets (e.g., IC₅₀, EC₅₀). Cluster analysis groups compounds by activity profiles, while meta-regression identifies assay-specific biases. Open-source tools like R/Bioconductor enable reproducible workflows .
Q. How to evaluate the environmental impact of this compound using atmospheric chemistry models?
Methodological Answer: Simulate degradation pathways with quantitative structure-activity relationship (QSAR) models. Input physicochemical properties (logP, vapor pressure) into fugacity models to predict partitioning in air/water/soil. Collaborate with atmospheric chemists to validate predictions via chamber experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
